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Compound of Interest

Compound Name:
1-(Bromomethyl)-3,5-di-tert-

butylbenzene

Cat. No.: B1335266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-di-tert-butylbenzyl bromide, a key

reagent in organic synthesis, particularly in the development of therapeutic agents. This

document outlines its chemical and physical properties, detailed experimental protocols for its

synthesis and application, and its role in the context of inhibiting critical biological pathways.

Chemical and Physical Properties
3,5-Di-tert-butylbenzyl bromide is a substituted aromatic compound valued for the reactive

benzylic bromide functional group, which is sterically hindered by two bulky tert-butyl groups.

This unique structure influences its reactivity and makes it a valuable building block in

medicinal chemistry.
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Property Value Reference(s)

CAS Number 62938-08-3 [1][2]

Molecular Formula C₁₅H₂₃Br [1]

Molecular Weight 283.25 g/mol [1]

Synonyms

1-(Bromomethyl)-3,5-bis(1,1-

dimethylethyl)benzene, α-

Bromo-3,5-di-tert-butyltoluene

[2]

Appearance
White to colorless powder or

lump, may be a clear liquid
[2]

Melting Point 33.0 to 37.0 °C [2]

Experimental Protocols
Synthesis of 3,5-Di-tert-butylbenzyl bromide
The synthesis of 3,5-di-tert-butylbenzyl bromide is typically achieved through the radical

bromination of 3,5-di-tert-butyltoluene at the benzylic position. The Wohl-Ziegler reaction,

utilizing N-bromosuccinimide (NBS) and a radical initiator or light, is the preferred method.

Reaction Scheme:

Conditions

3,5-Di-tert-butyltoluene 3,5-Di-tert-butylbenzyl bromide

N-Bromosuccinimide (NBS) Succinimide

Radical Initiator (e.g., AIBN) or Light (hν) Solvent (e.g., CCl₄ or Acetonitrile) Inert Atmosphere
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Caption: General reaction scheme for the synthesis of 3,5-di-tert-butylbenzyl bromide.

Detailed Methodology:

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve 3,5-di-tert-butyltoluene (1 equivalent) in a suitable solvent such as carbon

tetrachloride (CCl₄) or acetonitrile.

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic

amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and

monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography

(GC).

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter the mixture to remove the succinimide byproduct.

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous

sodium sulfate. Remove the solvent under reduced pressure. The crude product can be

further purified by column chromatography on silica gel or by recrystallization to yield pure

3,5-di-tert-butylbenzyl bromide.

Application in the Synthesis of Steroid Sulfatase (STS)
Inhibitors
3,5-Di-tert-butylbenzyl bromide is a crucial precursor for synthesizing potent inhibitors of steroid

sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The bulky 3,5-di-tert-

butylbenzyl group is introduced into a steroidal scaffold, such as estradiol, to enhance the

inhibitory activity.

Experimental Workflow for the Synthesis of a 17β-(3,5-di-tert-butylbenzyl)-estradiol Derivative:
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Start: Estrone Derivative
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Caption: Workflow for synthesizing a steroid sulfatase inhibitor.

Detailed Methodology:

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert

atmosphere, add magnesium turnings. Add a solution of 3,5-di-tert-butylbenzyl bromide (1.1

equivalents) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the

Grignard reagent, 3,5-di-tert-butylbenzylmagnesium bromide.

Reaction with Steroid: In a separate flask, dissolve a protected estrone derivative (1

equivalent) in anhydrous THF and cool the solution to 0°C. Add the freshly prepared

Grignard reagent dropwise to the estrone solution.

Quenching and Work-up: After the reaction is complete, as monitored by TLC, quench the

reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract

the product with an organic solvent such as ethyl acetate.
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Purification and Deprotection: Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting

tertiary alcohol by column chromatography. Subsequent deprotection of the protecting

groups yields the final 17β-(3,5-di-tert-butylbenzyl)-estradiol derivative.

Role in Drug Development: Inhibition of the Steroid
Sulfatase Pathway
Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones. It

catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and

dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA,

respectively. In hormone-dependent cancers like breast cancer, the local production of

estrogens via the STS pathway can promote tumor growth.

Inhibitors of STS, synthesized using reagents like 3,5-di-tert-butylbenzyl bromide, block this

activation step, thereby reducing the levels of active estrogens in cancer tissues. This provides

a targeted therapeutic strategy for treating these malignancies.

Steroid Sulfatase Pathway and its Inhibition:

Inactive Precursors (Circulating)

Activation by STS
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Caption: The steroid sulfatase pathway and the mechanism of its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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